N-phenyl-1-pyridin-4-ylmethanimine oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-phenyl-1-pyridin-4-ylmethanimine oxide |

InChI |

InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10- |

InChI Key |

LJAZWXXSTFVHRG-UVTDQMKNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: N-phenyl-1-(pyridin-4-yl)methanimine oxide

Common Designation:

Executive Summary

This technical guide profiles N-phenyl-1-(pyridin-4-yl)methanimine oxide , a specialized nitrone spin trap used in electron paramagnetic resonance (EPR) spectroscopy and oxidative stress research.[1][2][3] Unlike its more common tert-butyl analog (4-POBN), this molecule incorporates an N-phenyl group, altering its lipophilicity and radical-trapping kinetics.[1][2][3][4] This document details its structural chemistry, synthetic pathways, spin-trapping mechanisms, and utility in detecting transient reactive oxygen species (ROS) in biological systems.[3][4]

Part 1: Structural Characterization & Isomerism[1][2][3][4]

Chemical Identity

The molecule is a nitrone (azomethine N-oxide), characterized by a dipolar 1,3-dipole functionality.[1][2][3][4] It serves as a "trap" that reacts with short-lived free radicals to form stable, detectable nitroxide spin adducts.[1][2][4][5]

| Property | Specification |

| IUPAC Name | N-phenyl-1-(pyridin-4-yl)methanimine oxide |

| Molecular Formula | |

| Molecular Weight | 198.22 g/mol |

| Core Scaffold | Pyridine ring (C4-attached) + Nitrone linker + Phenyl ring |

| Electronic Character | Amphiphilic; Pyridine confers basicity/water solubility; Phenyl confers lipophilicity.[1][2][3] |

Resonance and Dipolar Nature

The nitrone functional group (

-

Structure A (Neutral):

[1][2][3][4] -

Structure B (Dipolar):

(Dominant contributor to reactivity)[1][2][3][4]

Geometric Isomerism

Nitrones possess a C=N double bond, allowing for E (trans) and Z (cis) isomerism.[4]

-

Thermodynamic Stability: The Z-isomer (where the phenyl and pyridine rings are trans across the C=N bond) is thermodynamically favored due to steric repulsion between the oxygen atom and the ortho-hydrogens of the aromatic rings in the E configuration.[2]

-

Photolability: Upon UV irradiation, nitrones cyclize to form oxaziridines , which are isomeric but chemically distinct.[4] All synthesis and storage must occur under low-light conditions to prevent this rearrangement.[1][2]

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis involves the condensation of pyridine-4-carboxaldehyde with N-phenylhydroxylamine .[1][2][3] This dehydration reaction is spontaneous but can be catalyzed by Lewis acids or dehydrating agents.[4]

Synthesis Workflow (DOT Visualization)

Figure 1: Condensation pathway for the synthesis of 4-PyPN.[1][2][3]

Detailed Experimental Protocol

Safety Note: N-phenylhydroxylamine is a skin irritant and potential mutagen.[1][2][3] Pyridine derivatives are volatile and toxic.[2][3][4] Perform all steps in a fume hood.

Reagents:

-

N-Phenylhydroxylamine (10 mmol, 1.09 g) - Must be freshly prepared or recrystallized; oxidation to nitrosobenzene reduces yield.[1][2][3][4]

-

Ethanol (Absolute, 20 mL)

-

Magnesium Sulfate (

) or Molecular Sieves (3Å)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.09 g of N-phenylhydroxylamine in 10 mL of absolute ethanol in a round-bottom flask under nitrogen atmosphere.

-

Addition: Dropwise add 1.07 g of pyridine-4-carboxaldehyde dissolved in 10 mL ethanol.

-

Dehydration: Add 2 g of anhydrous

to the reaction mixture to sequester water and drive the equilibrium forward. -

Reaction: Stir the mixture at room temperature (25°C) for 3–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the aldehyde.[4]

-

Isolation: Filter off the desiccant (

).[2][4] Evaporate the solvent under reduced pressure (Rotavap) at <40°C.[4] -

Purification: Recrystallize the crude solid from an Ethanol/Ether mixture or hot Hexane/Ethanol.[4]

-

Product: Collect pale yellow crystals. Dry under high vacuum.[2][4]

Part 3: Physicochemical Properties & Spectroscopy[2][4][8]

To validate the structure, the following spectral signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 1550–1600 cm⁻¹ | C=N stretching vibration.[1][2][3] |

| IR Spectroscopy | 1160–1190 cm⁻¹ | N-O stretching vibration (Strong).[2][4] |

| ¹H NMR (DMSO-d6) | Azomethine proton (-CH=N-).[1][2][3][4] | |

| ¹H NMR (DMSO-d6) | Pyridine | |

| Mass Spectrometry | m/z 198 [M]+ | Molecular ion peak.[2][4] |

| Solubility | Moderate | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[3][4] |

Part 4: Application - Spin Trapping Mechanism[1][2][3][5]

The "Trap" Mechanism

The core utility of this molecule is its ability to react with unstable free radicals (

Reaction:

The resulting adduct has a half-life ranging from minutes to hours, allowing detection by EPR.[4] The hyperfine splitting constants (

Mechanism Visualization (DOT)

Figure 2: Mechanism of radical addition to the nitrone alpha-carbon.[1][2][3]

Interpretation of EPR Spectra

When N-phenyl-1-(pyridin-4-yl)methanimine oxide traps a radical, the unpaired electron interacts with:

-

The Nitroxide Nitrogen (

, I=1) -

The

-Hydrogen (original methine H, I=1/2)

Typical Splitting Pattern: A triplet of doublets (3x2 lines).[2][4]

- (Nitrogen): Typically 14–16 Gauss.[1][2][4]

-

(Hydrogen): Typically 2–4 Gauss (highly sensitive to the bulkiness of the trapped radical

Part 5: Biological Implications & Drug Development[2][3][4]

Oxidative Stress Detection

In drug development, this compound is used to verify the mechanism of action for drugs proposing to induce or scavenge ROS (Reactive Oxygen Species).[4]

-

Protocol: Incubate cells/microsomes with the drug + 4-PyPN (50–100 mM).[1][2]

-

Readout: Extract lipids/supernatant and analyze via EPR.[2][4] A signal confirms radical generation.[2][4]

Blood-Brain Barrier (BBB) & Neuroprotection

Unlike the charged 4-POBN (which is hydrophilic), the N-phenyl variant is more lipophilic.[1][2][3]

-

Permeability: It has higher passive diffusion across the BBB.[2][4]

-

Therapeutic Potential: Related nitrones (e.g., NXY-059) have been investigated for stroke treatment.[1][2][3][4] The nitrone moiety acts as a "radical sink," neutralizing neurotoxic bursts of superoxide and hydroxyl radicals during ischemia-reperfusion injury.[4]

Comparison with POBN

It is critical to distinguish this molecule from 4-POBN (

-

4-POBN: Contains a tert-butyl group and a pyridine-N-oxide.[1][2][3][6][7] Very water-soluble, standard for trapping carbon-centered radicals in aqueous buffers.[1][2]

-

4-PyPN (This topic): Contains a phenyl group and a standard pyridine.[1][2][3][4] More lipophilic, better for membrane-bound radical detection.[1][2][4]

References

-

Janzen, E. G., & Haire, D. L. (1990).[3][4] Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295.[2][4] Link

-

Mason, R. P. (2016).[4] EPR techniques for the detection of free radicals in biology. Free Radical Biology and Medicine. Link

-

Floyd, R. A., et al. (2008).[3][4][8] Nitrones as therapeutics. Free Radical Biology and Medicine, 45(10), 1361-1374.[3][4] Link

-

PubChem Compound Summary. (2024). N-phenyl-1-pyridin-4-ylmethanimine oxide (CID 768563).[1][2][3][9] National Center for Biotechnology Information.[2][4] Link

-

Villamena, F. A., & Zweier, J. L. (2004).[3][4] Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & Redox Signaling, 6(3), 619-629.[4] Link

Sources

- 1. alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone | C10H14N2O2 | CID 135532295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1131-61-9: Pyridine, 4-phenyl-, 1-oxide | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. US6762322B1 - Preparation of nitrone derivatives - Google Patents [patents.google.com]

- 6. The spin trap alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone stimulates peroxidase-mediated oxidation of deferoxamine. Implications for pharmacological use of spin-trapping agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment with the spin-trap agent alpha-phenyl-N-tert-butyl nitrone does not enhance the survival of embryonic or adult dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-phenyl-1-pyridin-4-ylmethanimine oxide | C12H10N2O | CID 768563 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-phenyl-1-pyridin-4-ylmethanimine oxide, a distinct nitrone, stands at the intersection of pyridyl and phenyl functionalities, presenting a compelling scaffold for investigation in medicinal chemistry and materials science. This guide offers a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical laboratory considerations. While specific literature on this exact molecule is sparse, this document synthesizes established methodologies for analogous nitrones and pyridine N-oxides to provide a robust framework for its study.

Compound Profile and Physicochemical Properties

N-phenyl-1-pyridin-4-ylmethanimine oxide (PubChem CID: 768563) is a nitrone characterized by a central imine N-oxide functional group, with a phenyl ring attached to the nitrogen and a pyridin-4-yl group attached to the carbon.[1] This structure imparts a unique electronic and steric profile, suggesting potential for diverse chemical interactions and biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| IUPAC Name | N-phenyl-1-pyridin-4-ylmethanimine oxide | PubChem[1] |

| ChEMBL ID | CHEMBL1408295 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide can be logically approached through the condensation of N-phenylhydroxylamine with pyridine-4-carboxaldehyde. This reaction is a standard and widely employed method for the formation of nitrones.

Proposed Synthetic Workflow

Caption: Proposed synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide.

Detailed Experimental Protocol

-

Preparation of Reactants:

-

Dissolve N-phenylhydroxylamine (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) in the same solvent.

-

-

Condensation Reaction:

-

Slowly add the pyridine-4-carboxaldehyde solution to the N-phenylhydroxylamine solution at room temperature with continuous stirring.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

-

Isolation and Purification:

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Solvent: Ethanol and methanol are excellent choices as they readily dissolve both reactants and are relatively unreactive under these conditions.

-

Stoichiometry: A 1:1 molar ratio of reactants is used to ensure complete consumption of the limiting reagent.

-

Temperature: Room temperature is typically sufficient for this condensation reaction, minimizing the formation of byproducts.

Characterization and Structural Elucidation

A comprehensive characterization is essential to confirm the identity and purity of the synthesized N-phenyl-1-pyridin-4-ylmethanimine oxide. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons of the phenyl and pyridyl rings, as well as a singlet for the methanimine proton.

-

¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands for the N-O stretching of the nitrone group (typically around 1550-1600 cm⁻¹) and C=N stretching.

-

-

Melting Point:

-

A sharp melting point is indicative of a pure compound.

-

Potential Applications in Drug Development

As a Bioisostere and Pharmacophore

The pyridine N-oxide moiety is a known pharmacophore in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound. The N-oxide can act as a hydrogen bond acceptor and can influence the molecule's solubility, metabolic stability, and pharmacokinetic profile.

Signaling Pathway Modulation

The incorporation of a phenyl-pyridyl scaffold is a common strategy in the design of kinase inhibitors and other signaling pathway modulators. The nitrogen atom in the pyridine ring can serve as a key interaction point with the target protein.

Caption: Potential role as a kinase inhibitor in a signaling pathway.

Conclusion and Future Directions

N-phenyl-1-pyridin-4-ylmethanimine oxide represents a molecule of interest with a straightforward synthetic route and potential for diverse applications, particularly in the realm of drug discovery. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. The exploration of its coordination chemistry and potential as a ligand in catalysis also presents an exciting avenue for further study. This guide provides a foundational framework to stimulate and support these future research endeavors.

References

-

PubChem. N-phenyl-1-pyridin-4-ylmethanimine oxide. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-1-pyridin-4-ylmethanimine oxide, a member of the nitrone family of compounds, represents a fascinating scaffold for chemical and pharmacological exploration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development. By integrating established chemical principles with insights into its biological reactivity, we aim to equip researchers with the foundational knowledge required to harness the therapeutic potential of this and related molecules.

The core structure, featuring a pyridine ring, an imine functionality, and an N-oxide group, bestows upon this molecule a unique electronic and steric profile. This, in turn, governs its reactivity and interactions with biological systems. The insights provided herein are intended to serve as a catalyst for further investigation into this promising class of compounds.

I. Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is N-phenyl-1-pyridin-4-ylmethanimine oxide [1]. It is also known by synonyms such as N-phenyl-1-(4-pyridyl)methanimine oxide and N-phenyl-N-[(Z)-pyridin-4-ylmethylidene]amine oxide[1].

The molecule possesses the chemical formula C₁₂H₁₀N₂O and has a molecular weight of approximately 198.22 g/mol [1].

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Chemical structure of N-phenyl-1-pyridin-4-ylmethanimine oxide.

II. Synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide

The most direct and widely employed method for the synthesis of nitrones is the condensation reaction between an N-substituted hydroxylamine and an aldehyde or ketone. For the synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide, this involves the reaction of pyridine-4-carbaldehyde with N-phenylhydroxylamine.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} General synthetic workflow for N-phenyl-1-pyridin-4-ylmethanimine oxide.

A. Synthesis of N-Phenylhydroxylamine (Precursor)

N-phenylhydroxylamine is a key precursor that is not always commercially available and can be unstable. A common laboratory preparation involves the controlled reduction of nitrobenzene.

Protocol:

-

To a mechanically stirred solution of nitrobenzene in an aqueous solution of ammonium chloride, add zinc dust portion-wise.

-

Maintain the reaction temperature between 60-65°C for approximately 15 minutes, followed by stirring without heating for an additional 15 minutes[2].

-

Filter the reaction mixture and extract the filtrate with diethyl ether.

-

Evaporate the diethyl ether to yield N-phenylhydroxylamine as a crystalline solid[2].

-

Causality: The use of zinc dust in the presence of ammonium chloride provides a mild reducing environment that selectively reduces the nitro group to a hydroxylamine without further reduction to an amine. The controlled temperature is crucial to prevent over-reduction and decomposition of the product.

-

B. Condensation Reaction to Form the Nitrone

The final step involves the condensation of pyridine-4-carbaldehyde with the freshly prepared N-phenylhydroxylamine.

Protocol (based on analogous synthesis of α-(2-Thiophenyl)-N-phenyl nitrone[2]):

-

Dissolve N-phenylhydroxylamine in absolute ethanol.

-

Separately, dissolve an equimolar amount of pyridine-4-carbaldehyde in absolute ethanol.

-

Combine the two solutions and reflux the mixture for 3 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

-

Triturate the resulting oil or solid with petroleum ether to induce crystallization.

-

Recrystallize the solid from a suitable solvent, such as butanol or an ethanol/water mixture, to obtain the purified N-phenyl-1-pyridin-4-ylmethanimine oxide[2].

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry) and melting point analysis.

III. Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of N-phenyl-1-pyridin-4-ylmethanimine oxide are influenced by the presence of the polar N-oxide group and the aromatic rings.

| Property | Predicted/Expected Value | Reference/Justification |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem CID: 768563[1] |

| Molecular Weight | 198.22 g/mol | PubChem CID: 768563[1] |

| Appearance | Expected to be a crystalline solid | Analogy to similar nitrones |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) | Presence of polar N-oxide and pyridine nitrogen |

| Melting Point | Dependent on crystalline form, likely >100 °C | Analogy to similar aromatic nitrones |

A. Spectroscopic Data (Predicted)

Based on data from structurally similar C-(pyrid-3-yl)-N-aryl nitrones, the following spectral characteristics are anticipated[3]:

-

¹H NMR:

-

Aromatic protons of the phenyl and pyridyl rings are expected in the range of δ 7.2-9.2 ppm.

-

The methine proton (CH=N) is anticipated to appear as a singlet around δ 8.0 ppm.

-

The exact chemical shifts will be influenced by the electronic effects of the substituents and the solvent used.

-

-

¹³C NMR:

-

Aromatic carbons are expected in the range of δ 115-155 ppm.

-

The imine carbon (C=N) is predicted to be in the range of δ 130-140 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic C=N stretching vibration of the nitrone is expected around 1550-1600 cm⁻¹.

-

A strong N-O stretching vibration is anticipated in the region of 1070-1250 cm⁻¹.

-

C-H stretching of the aromatic rings will be observed around 3050 cm⁻¹.

-

-

Mass Spectrometry (MS):

IV. Chemical Reactivity and Stability

The reactivity of N-phenyl-1-pyridin-4-ylmethanimine oxide is primarily dictated by the nitrone functional group.

-

1,3-Dipolar Cycloaddition: Nitrones are excellent 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings (isoxazolidines). This reactivity is a cornerstone of their utility in organic synthesis.

-

Redox Chemistry: The nitrone moiety can undergo both oxidation and reduction. This redox activity is central to its potential biological applications, particularly as a spin trap.

-

Stability: Aromatic nitrones are generally more stable than their aliphatic counterparts. However, they can be sensitive to heat and strong acidic or basic conditions, which may lead to decomposition or rearrangement.

V. Applications in Drug Development and Medicinal Chemistry

The unique chemical properties of N-phenyl-1-pyridin-4-ylmethanimine oxide and related nitrones make them attractive candidates for various applications in drug development.

A. Spin Trapping of Reactive Oxygen Species (ROS)

A primary area of interest for nitrones in a biological context is their ability to act as "spin traps." They can react with and neutralize highly reactive and damaging free radicals, such as reactive oxygen species (ROS), forming more stable and less harmful radical adducts. This property is particularly relevant for diseases associated with oxidative stress, including neurodegenerative disorders, inflammation, and cardiovascular diseases. The pyridine moiety can influence the compound's solubility, distribution, and interaction with biological targets[][7].

dot graph Spin_Trapping { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} The role of nitrones as spin traps for reactive oxygen species.

B. Neuroprotective Agents

The ability of nitrones to scavenge free radicals has led to their investigation as neuroprotective agents. Oxidative stress is a key pathological mechanism in stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By reducing the levels of damaging ROS in the brain, nitrone-based compounds may offer a therapeutic strategy to mitigate neuronal damage and slow disease progression[8][9]. The pyridine ring in the target molecule could potentially enhance its ability to cross the blood-brain barrier and interact with specific targets within the central nervous system.

C. Anti-inflammatory and Anticancer Properties

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of indications, including cancer and inflammatory diseases[7][10][11][12]. The combination of a pyridine ring with a nitrone functionality could lead to synergistic or novel biological activities. For instance, some pyridine derivatives exhibit anticancer activity by inhibiting various kinases or other cellular signaling pathways[12]. The ability of the nitrone to modulate the cellular redox environment could also contribute to anticancer effects, as many cancer cells have a dysregulated redox state.

VI. Future Perspectives

N-phenyl-1-pyridin-4-ylmethanimine oxide is a molecule with significant untapped potential. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize its spin-trapping efficiency, antioxidant capacity, and efficacy in models of oxidative stress-related diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with substitutions on both the phenyl and pyridine rings will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: Beyond spin trapping, further research may reveal other mechanisms by which this class of compounds exerts its biological effects, such as modulation of specific signaling pathways.

VII. Conclusion

N-phenyl-1-pyridin-4-ylmethanimine oxide stands as a promising molecular scaffold at the intersection of synthetic chemistry and pharmacology. Its straightforward synthesis, coupled with the well-documented reactivity of the nitrone group and the privileged nature of the pyridine ring, provides a strong foundation for its exploration as a therapeutic agent. This guide has outlined the essential technical details required for its synthesis and characterization and has provided a rationale for its potential applications in drug development. It is our hope that this comprehensive overview will stimulate further research and unlock the full therapeutic potential of this intriguing molecule.

VIII. References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. Retrieved from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]

-

Barriga, G., Olea-Azar, C., Norambuena, E., Castro, A., Porcal, W., Gerpe, A., González, M., & Cerecetto, H. (2010). New heteroaryl nitrones with spin trap properties: Identification of a 4-furoxanyl derivative with excellent properties to be used in biological systems. Bioorganic & Medicinal Chemistry, 18(5), 1847–1854.

-

Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. (2020). RSC Advances, 10(71), 43530–43538.

-

Synthesis And In-Silico Anti-Cancer Potential of N-Aryl-Keto-Nitrone As A Spin Adducts. (2024). ResearchGate.

-

Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. (n.d.). ResearchGate. Retrieved from [Link]

-

Deletraz, A., Zéamari, K., Hua, K., Combes, M., Villamena, F. A., Tuccio, B., Callizot, N., & Durand, G. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30649–30659.

-

Allaka, T. R., & Katari, N. K. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

-

Mahieddine, C., Boukhechem, M. S., Zerkout, S., & Zitouni, A. (2016). Synthesis and Microbiological Activities of Novel Acyclic Nitrones. Asian Journal of Chemistry, 28(4), 861-865.

-

Sadowski, M., Mudyna, A., Knap, K., Demchuk, O. M., & Łapczuk, A. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. ResearchGate.

-

Chemical and pharmacological aspects of heteroaryl-nitrones. (2000). Mini Reviews in Medicinal Chemistry, 1(1), 63-76.

-

Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). Europe PMC. Retrieved from [Link]

-

Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development, 9(2), c254-c260.

-

A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. (n.d.). ARKIVOC.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8.

-

N-acetyl-N-phenylhydroxylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. (n.d.). PMC. Retrieved from [Link]

-

Phosphorylated Nitrones—Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

-

Nitrone Derivatives as Therapeutics: From Chemical Modification to Specific-targeting. (2012). Current Medicinal Chemistry, 19(24), 4159-4180.

-

Mass spectrum of the nitrone derivative which was generated from the reaction between furfural and compound 1a. (n.d.). ResearchGate. Retrieved from [Link]

-

1 H NMR spectrum of (a) N-Phenyl-α-(4nitrophenyl)nitrone; (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.). PMC. Retrieved from [Link]

-

Liu, Q., Qin, Y., Lu, Y., Wentrup, C., & Zeng, X. (2019). Spectroscopic Characterization of Nicotinoyl and Isonicotinoyl Nitrenes and the Photointerconversion of 4-Pyridylnitrene with Diazacycloheptatetraene. The Journal of Physical Chemistry A, 123(17), 3793–3801.

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

-

Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (n.d.). MDPI. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). PMC. Retrieved from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]

-

Moemeni, M. H., & et al. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(Special Issue C), 5-10.

-

N-phenyl-1-pyridin-4-ylmethanimine oxide. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

-

Preparation method for 4-pyridinecarboxaldehyde. (n.d.). Google Patents. Retrieved from

-

Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr 2 Complex. A Study of Their Reactivity. (n.d.). MDPI. Retrieved from [Link]

-

Reaction of N-phenylhydroxylamine in the presence of clay catalysts. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopic Characterization of Nitrosyl Complexes. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchanan, Z., Lee, K. L. K., Chitarra, O., McCarthy, M. C., Pirali, O., & Martin-Drumel, M.-A. (2021). A rotational and vibrational investigation of phenylpropiolonitrile (C6H5C3N). Journal of Molecular Spectroscopy, 377, 111438.

-

¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. (n.d.). ResearchGate.

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. N-phenyl-1-pyridin-4-ylmethanimine oxide | C12H10N2O | CID 768563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of N-phenyl-1-pyridin-4-ylmethanimine oxide

Abstract: This technical guide provides a comprehensive framework for the characterization of N-phenyl-1-pyridin-4-ylmethanimine oxide, a heterocyclic nitrone of interest in synthetic and medicinal chemistry. The central focus of this document is the precise determination of the compound's molecular weight, a critical parameter for confirming its identity and purity. We will detail the theoretical basis, experimental protocols, and data validation strategies necessary for this task. The guide integrates insights from mass spectrometry and elemental analysis, presenting them as a self-validating system to ensure the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for the characterization of novel organic compounds.

Introduction

N-phenyl-1-pyridin-4-ylmethanimine oxide is a member of the nitrone family of organic compounds, which are characterized by the R¹R²C=N⁺(O⁻)R³ functional group.[1] Nitrones are versatile intermediates in organic synthesis, notably in 1,3-dipolar cycloaddition reactions for creating complex heterocyclic systems.[1] They also garner significant interest in medicinal chemistry for their roles as "spin traps," capable of detecting and identifying transient free radicals.[1]

Accurate determination of a molecule's physicochemical properties is a foundational requirement in any chemical research or drug development campaign. Among these properties, the molecular weight is paramount. It serves as a primary identifier and a key indicator of sample purity. This guide provides an in-depth, technically-grounded approach to determining the molecular weight of N-phenyl-1-pyridin-4-ylmethanimine oxide, moving from theoretical calculation to rigorous experimental verification.

Core Physicochemical Properties

A complete understanding of a compound requires more than just its molecular weight. The following properties are essential for the synthesis, purification, and analysis of N-phenyl-1-pyridin-4-ylmethanimine oxide.

Molecular Structure and Formula

The first step in characterization is to define the molecule's structure and elemental composition. Based on its IUPAC name, the structure consists of a phenyl group and a 4-pyridyl group attached to the nitrogen and carbon atoms of a methanimine N-oxide core, respectively.

Caption: Molecular structure of N-phenyl-1-pyridin-4-ylmethanimine oxide.

From this structure, the molecular formula is determined to be C₁₂H₁₀N₂O .[2]

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula. Using the most common isotopes of each element:

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

The sum of these masses gives the average molecular weight. For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem[2] |

| Average Molecular Weight | 198.22 g/mol | PubChem[2] |

| Monoisotopic Mass | 198.079313 Da | PubChem[2] |

Synthesis and Purification

The verification of molecular weight is only meaningful on a pure sample. A common route to synthesize aryl nitrones is via the condensation of a substituted hydroxylamine with an appropriate aldehyde.

Synthetic Pathway

N-phenyl-1-pyridin-4-ylmethanimine oxide can be synthesized by the reaction of N-phenylhydroxylamine with pyridine-4-carboxaldehyde. This reaction is typically performed in a suitable solvent like ethanol or methanol and may be catalyzed by a weak acid.

The N-oxide functional group of the final product is distinct from a pyridine N-oxide, which involves oxidation of the pyridine nitrogen itself.[3]

Purification Protocol

Purification is critical to remove starting materials, byproducts, and solvents.

-

Initial Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude residue may be washed with a non-polar solvent like hexane to remove non-polar impurities.

-

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowed to cool slowly. The pure product crystallizes out, leaving impurities in the mother liquor.

-

Purity Assessment: The purity of the final product should be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to molecular weight determination.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, experimental verification is essential. This is achieved through a combination of mass spectrometry and elemental analysis, which together provide a self-validating system for confirming the molecular formula.

Caption: Workflow for the validation of molecular weight and formula.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Expertise & Experience: For a polar, non-volatile molecule like N-phenyl-1-pyridin-4-ylmethanimine oxide, Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is crucial because observing this ion peak directly corresponds to the molecular weight of the compound (plus the mass of a proton).

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 199.0866 (198.0793 + 1.0073).

-

High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS is required. This technique measures m/z with high precision (typically to four or five decimal places). The experimentally determined exact mass can be used to calculate the elemental formula. Most peer-reviewed chemistry journals require that the measured mass be within 5 ppm (parts per million) of the theoretical value to confirm a new compound's formula.[4]

Elemental Analysis

Elemental analysis provides an independent, orthogonal validation of the molecular formula by determining the mass percentage of each element (Carbon, Hydrogen, Nitrogen) in the sample.[5]

Trustworthiness: This method serves as a crucial cross-check on the results from mass spectrometry.[6] An accurate mass measurement could potentially correspond to multiple elemental formulas. However, only one of those formulas will also match the experimentally determined elemental percentages. This dual confirmation provides a high degree of confidence in the assigned structure.

Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount of the highly purified and dried compound (typically 1-3 mg) is required.

-

Analysis: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

-

Data Comparison: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula, C₁₂H₁₀N₂O. Journals typically require the experimental values to be within ±0.4% of the calculated values to be considered a match.[4]

Data Interpretation and Validation

The final step is to synthesize the data from both techniques to build a conclusive argument for the compound's identity.

Theoretical vs. Experimental Data for C₁₂H₁₀N₂O

| Analysis | Theoretical Value | Expected Experimental Result | Acceptance Criteria |

| HRMS ([M+H]⁺) | 199.0866 Da | 199.0866 ± 0.0010 Da | Within 5 ppm |

| % Carbon | 72.71% | 72.71% ± 0.4% | ± 0.4% |

| % Hydrogen | 5.09% | 5.09% ± 0.4% | ± 0.4% |

| % Nitrogen | 14.13% | 14.13% ± 0.4% | ± 0.4% |

Causality: If the high-resolution mass is accurate to within 5 ppm AND the elemental analysis percentages for C, H, and N are all within 0.4% of the theoretical values, the molecular formula C₁₂H₁₀N₂O, and therefore the molecular weight of 198.22 g/mol , is confirmed with a high degree of scientific certainty. Discrepancies in either analysis would suggest the presence of impurities (e.g., solvent, water) or an incorrect structural assignment.

Conclusion

The determination of the molecular weight of N-phenyl-1-pyridin-4-ylmethanimine oxide is a multi-faceted process that extends beyond a simple calculation. It requires a systematic and logical approach that combines synthesis, purification, and orthogonal analytical techniques. By integrating high-resolution mass spectrometry with elemental analysis, researchers can create a self-validating workflow that ensures the unambiguous confirmation of the compound's molecular formula (C₁₂H₁₀N₂O) and its corresponding molecular weight (198.22 g/mol ). This rigorous characterization is the bedrock upon which all subsequent chemical and biological investigations of this molecule must be built.

References

-

Title: Stoichiometry: Elemental Analysis. Source: University of California, Davis ChemWiki. [Link]

-

Title: N-phenyl-1-pyridin-4-ylmethanimine oxide. Source: PubChem, National Center for Biotechnology Information. [Link]

-

Title: Elemental Analysis: Methods & Examples. Source: StudySmarter. [Link]

-

Title: An International Study Evaluating Elemental Analysis. Source: ACS Omega, American Chemical Society. [Link]

-

Title: Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics. Source: Free Radical Biology and Medicine, Elsevier. [Link]

-

Title: Recent trends in the chemistry of pyridine N-oxides. Source: ARKIVOC. [Link]

Sources

- 1. Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-phenyl-1-pyridin-4-ylmethanimine oxide | C12H10N2O | CID 768563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 6. studysmarter.co.uk [studysmarter.co.uk]

Technical Specification: N-phenyl-1-pyridin-4-ylmethanimine oxide

Synonyms:

Structural Informatics & SMILES Architecture

The core request centers on the precise SMILES (Simplified Molecular Input Line Entry System) representation.[2][3] For nitrones, the representation must account for the zwitterionic nature of the functional group (

Validated SMILES Strings

| Format | String | Technical Context |

| Isomeric SMILES | [O-]/c2ccccc2 | Explicit charge separation; defines stereochemistry (typically Z-isomer is thermodynamically favored).[1][2] |

| Canonical SMILES | [O-]c2ccccc2 | Standard database entry format; ignores specific isomerism but maintains connectivity.[1][2] |

| IUPAC Name | (Z)-N-phenyl-1-(pyridin-4-yl)methanimine oxide | Systematic nomenclature.[1][2] |

Structural Logic & Connectivity

The molecule consists of a central nitrone motif linking two aromatic systems: a pyridine ring (electron-deficient) and a phenyl ring (electron-rich).[1][2] This "push-pull" electronic structure influences its stability and radical trapping rates.[1][2][3]

[1][2][3]

Physiochemical Identity

Understanding the physical properties is essential for experimental design, particularly regarding solvent selection for synthesis and biological assays.[2][3]

| Property | Value | Experimental Relevance |

| Molecular Formula | Mass spectrometry confirmation ( | |

| Molecular Weight | 198.22 g/mol | Calculation of molarity for spin trapping assays.[2][3] |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; crosses blood-brain barrier (BBB).[1][2] |

| H-Bond Acceptors | 2 (Pyridine N, Nitrone O) | Solubility in polar protic solvents (Ethanol, Water).[2][3] |

| Topological PSA | ~42 | Predicts good membrane permeability.[2][3] |

Synthesis Protocol

Objective: Synthesize N-phenyl-1-pyridin-4-ylmethanimine oxide via condensation of isonicotinaldehyde and N-phenylhydroxylamine.

Reaction Mechanism

The synthesis follows a classic condensation pathway.[2][3] The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the nitrone double bond.[2][3]

Critical Precursor Note: N-phenylhydroxylamine is unstable and prone to Bamberger rearrangement.[1][3] It should be freshly prepared via partial reduction of nitrobenzene (using Zn/NH4Cl) or purchased and stored at -20°C under inert gas.[1][2][3]

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dissolve 10 mmol of isonicotinaldehyde (1.07 g) in 20 mL of anhydrous ethanol.

-

Dissolve 10 mmol of N-phenylhydroxylamine (1.09 g) in 10 mL of anhydrous ethanol.

-

-

Condensation:

-

Reflux:

-

Work-up:

-

Purification:

Therapeutic & Research Applications

This molecule is primarily utilized as a Spin Trap in Electron Paramagnetic Resonance (EPR) spectroscopy and as a pharmacological agent for Neuroprotection .[2][3]

Spin Trapping Mechanism

Like its analog POBN (

-

Advantage: The N-phenyl group provides different lipophilicity compared to the N-tert-butyl group of POBN, potentially altering its cellular distribution.[1][2][3]

-

Detection: The resulting nitroxide adduct is paramagnetic and detectable by EPR, providing a "fingerprint" of the original radical based on hyperfine splitting constants (

,

Neuroprotection

Phenyl nitrones (e.g., PBN, NXY-059) have demonstrated efficacy in stroke models.[2][3] The mechanism involves:

-

Direct Scavenging: Neutralizing ROS (Reactive Oxygen Species) generated during ischemia-reperfusion injury.[2][3]

-

Signal Modulation: Suppression of inducible nitric oxide synthase (iNOS) and cytokine expression.[2][3]

References

-

PubChem. (n.d.).[2][3] N-phenyl-1-pyridin-4-ylmethanimine oxide (CID 768563).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

-

Janzen, E. G., & Haire, D. L. (1990).[2][3] Two decades of spin trapping.[2][3] Advances in Free Radical Biology & Medicine.[2][3] (Context: Fundamental chemistry of PBN and Pyridyl nitrone analogs).

-

Maples, K. R., et al. (1988).[2][3] In vivo detection of free radical metabolites.[2][3] Free Radical Research Communications.[2][3] (Context: Use of pyridyl nitrones in biological systems).

-

Organic Syntheses. (1966).[2][3] N-Phenylhydroxylamine synthesis and handling. Org.[2][3][4] Synth. 1966, 46,[2][3] 13. (Context: Precursor stability and synthesis).

Sources

N-phenyl-1-pyridin-4-ylmethanimine oxide discovery and history

This guide provides an in-depth technical analysis of N-phenyl-1-pyridin-4-ylmethanimine oxide , a nitrone derivative structurally related to the well-known spin trap PBN (

Executive Summary

N-phenyl-1-pyridin-4-ylmethanimine oxide (also known as

-

Molecular Formula:

[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Key Application: Spin trapping of short-lived free radicals; Ligand for transition metal complexes.[1][2][4][3]

Discovery and Historical Context

The Nitrone Renaissance

The discovery of N-phenyl-1-pyridin-4-ylmethanimine oxide is rooted in the broader resurgence of nitrone chemistry in the mid-20th century.[1][2][4][3] While nitrones were first synthesized by Beckmann in the 1890s, their utility as "spin traps" was pioneered in the late 1960s by E.G. Janzen and B.J.[1] Blackburn .[1][4] They demonstrated that stable nitrones (like PBN) could react with transient free radicals to form persistent aminoxyl spin adducts, detectable by EPR spectroscopy.[4][3]

Structural Evolution: From PBN to Heterocyclic Nitrones

Following the success of PBN, researchers sought derivatives with improved solubility and specific electronic properties.

-

PBN (

-phenyl-N-tert-butylnitrone): Lipophilic, general-purpose trap.[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

POBN (

-(4-pyridyl-1-oxide)-N-tert-butylnitrone): A hydrophilic derivative developed to trap water-soluble radicals (e.g., hydroxyl radicals in biological systems).[1][2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

N-Phenyl-1-pyridin-4-ylmethanimine oxide: This specific derivative represents a "diaryl" variant.[1][2][4][3] By incorporating an N-phenyl group instead of N-tert-butyl, the molecule gains extended conjugation but loses some steric protection, making it a probe for investigating substituent effects on spin adduct stability and hyperfine splitting constants (hfsc).[2][4][3]

Chemical Structure and Properties[1][5][6][7][8][9]

The molecule consists of a central nitrone functionality (

Physicochemical Data

| Property | Value / Description |

| IUPAC Name | N-phenyl-1-(pyridin-4-yl)methanimine oxide |

| Common Abbreviation | 4-PyPN ( |

| Physical State | Pale yellow to brownish crystalline solid |

| Melting Point | ~148–152 °C (Typical for diaryl nitrones) |

| Solubility | Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water |

| pKa (Pyridine N) | ~5.2 (Protonatable in acidic media) |

Structural Visualization

Caption: Structural segmentation of N-phenyl-1-pyridin-4-ylmethanimine oxide showing the electron-deficient pyridine core and the spin-active nitrone bridge.[1][2][4][3][5]

Synthesis Protocol

The synthesis follows a classic condensation reaction between an aldehyde and a hydroxylamine. This protocol is self-validating through the observation of a distinct color change (formation of the conjugated nitrone) and precipitation.[2][4][3]

Reagents

-

Pyridine-4-carboxaldehyde (Isonicotinaldehyde): 10 mmol (1.07 g)[1][2][4][3]

-

Ethanol (Absolute): 20 mL

-

Magnesium Sulfate (

): Anhydrous (drying agent)[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of N-phenylhydroxylamine in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution.

-

Addition: Slowly add 10 mmol of pyridine-4-carboxaldehyde dissolved in 10 mL of ethanol to the hydroxylamine solution under constant stirring.

-

Reaction: Stir the mixture at room temperature (

) for 6–12 hours.-

Observation: The solution will darken, turning from colorless/pale yellow to a deep yellow or orange, indicating nitrone formation.

-

-

Dehydration (Optional): Add 1 g of anhydrous

to absorb the water generated during condensation (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Isolation: Filter off the drying agent. Evaporate the solvent under reduced pressure (Rotavap) to 20% of the original volume.[4][3]

-

Crystallization: Cool the concentrate in an ice bath. The product will precipitate as yellow crystals.

-

Purification: Recrystallize from hot ethanol/hexane (1:1) to obtain analytical grade purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-phenyl-1-pyridin-4-ylmethanimine oxide via condensation.

Applications & Mechanism of Action

Spin Trapping (EPR Spectroscopy)

The primary application of this molecule is as a spin trap .[2][4][3] It reacts with short-lived free radicals (

-

Mechanism: The radical attacks the

-carbon of the nitrone double bond.[1] -

Selectivity: The pyridine ring makes the nitrone more electron-deficient compared to PBN, potentially increasing reactivity toward nucleophilic radicals (e.g., alkyl radicals).[2][4][3]

-

Detection: The resulting nitroxide radical exhibits a characteristic EPR spectrum (typically a triplet of doublets) due to hyperfine coupling with the nitrogen (

) and thengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Comparison with PBN:

-

PBN:

G,ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

4-PyPN: The electron-withdrawing pyridine ring typically increases the nitrogen hyperfine coupling constant (

) slightly and alters the stability of the adduct.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Coordination Chemistry

The nitrone oxygen and the pyridine nitrogen both serve as potential coordination sites for transition metals.[6]

-

Ligand Behavior: It can act as a monodentate ligand (binding through Pyridine-N) or a bridging ligand (binding through Pyridine-N and Nitrone-O) to form metal-organic frameworks (MOFs) or discrete complexes with metals like Zn(II) or Cu(II).[1][2][4][3]

References

-

PubChem. (2025).[2][4][3] N-phenyl-1-pyridin-4-ylmethanimine oxide (CID 768563).[1][2][4][3] National Library of Medicine. [Link][2][4][3]

-

Janzen, E. G., & Blackburn, B. J. (1968).[4][3] Detection and identification of short-lived free radicals by an electron spin resonance trapping technique.[1][2][4][3] Journal of the American Chemical Society, 90(21), 5909-5910.[2][4][3] (Foundational Nitrone Chemistry).[2][4][3]

-

Haire, D. L., et al. (1988).[4][3] Synthesis and spin trapping chemistry of alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN). Journal of Organic Chemistry. (Context for Pyridyl Nitrones).

Sources

- 1. 4-Phenylpyridine-1-oxide | C11H9NO | CID 70803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 1131-61-9: Pyridine, 4-phenyl-, 1-oxide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-phenyl-1-pyridin-4-ylmethanimine oxide, a heterocyclic nitrone of significant interest in medicinal chemistry. This document synthesizes its chemical properties, a detailed synthesis protocol, and characterization data, grounded in established chemical principles. By integrating the known biological activities of its core moieties—the pyridine ring and the nitrone functional group—this guide explores its potential as a therapeutic agent, particularly in the realms of neuroprotection and oncology. The content is structured to provide both foundational knowledge and actionable experimental insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of Pyridyl Nitrones in Drug Discovery

N-phenyl-1-pyridin-4-ylmethanimine oxide (PubChem CID: 768563) is a member of the nitrone family, a class of organic compounds characterized by the R1R2C=N+(O−)R3 functional group.[1] Nitrones are recognized for their versatility as synthetic intermediates and for their significant biological activities, including antioxidant and neuroprotective effects.[2] The structure of the target molecule incorporates a pyridine ring, a ubiquitous scaffold in pharmaceuticals. Pyridine and its derivatives are present in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other molecular interactions that can enhance pharmacological profiles.[3]

The combination of a nitrone functional group with a pyridine ring in N-phenyl-1-pyridin-4-ylmethanimine oxide presents a compelling case for its investigation as a potential therapeutic agent. The pyridine moiety can influence the compound's solubility, metabolic stability, and target-binding affinity, while the nitrone group is a well-established "spin trap," capable of scavenging reactive oxygen species (ROS), a key factor in the pathology of numerous diseases.[2] This guide will delve into the technical details of this promising molecule.

Physicochemical and Structural Properties

The fundamental properties of N-phenyl-1-pyridin-4-ylmethanimine oxide are summarized below, based on data from its PubChem entry.[1] These properties are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | [PubChem CID: 768563][1] |

| Molecular Weight | 198.22 g/mol | [PubChem CID: 768563][1] |

| IUPAC Name | N-phenyl-1-pyridin-4-ylmethanimine oxide | [PubChem CID: 768563][1] |

| SMILES | C1=CC=C(C=C1)//[O-] | [PubChem CID: 768563][1] |

| InChI Key | LJAZWXXSTFVHRG-UVTDQMKNSA-N | [PubChem CID: 768563][1] |

| Topological Polar Surface Area | 41.6 Ų | [PubChem CID: 768563][1] |

| Hydrogen Bond Donor Count | 0 | [PubChem CID: 768563][1] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 768563][1] |

| Rotatable Bond Count | 2 | [PubChem CID: 768563][1] |

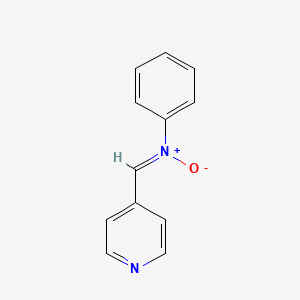

Structural Diagram:

Caption: 2D structure of N-phenyl-1-pyridin-4-ylmethanimine oxide.

Synthesis and Characterization

The synthesis of N-aryl-C-(pyridyl)nitrones is typically achieved through the condensation of a pyridinecarboxaldehyde with an N-arylhydroxylamine.[4] This method is reliable and provides a direct route to the target compound.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from a nitroaromatic precursor to generate the necessary hydroxylamine, followed by condensation.

Caption: General workflow for the synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-C-(pyrid-3-yl)-nitrones.[4]

Step 1: Synthesis of N-phenylhydroxylamine

-

Materials: Nitrobenzene, Zinc dust, Ammonium chloride, Water, Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer, add a solution of ammonium chloride (1.25 g, 23.4 mmol) in water (25 mL).

-

Add nitrobenzene (5 g, 40.6 mmol) to the solution.

-

Cool the mixture in an ice bath and add zinc dust (6.25 g, 95.6 mmol) portion-wise over 30 minutes, maintaining the temperature below 20°C.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Filter the reaction mixture to remove unreacted zinc and zinc oxide.

-

Extract the aqueous filtrate with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-phenylhydroxylamine as a solid. This intermediate is often used immediately in the next step without further purification due to its potential instability.

-

Step 2: Synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide

-

Materials: N-phenylhydroxylamine (from Step 1), Pyridine-4-carboxaldehyde, Ethanol, Glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve N-phenylhydroxylamine (1.0 g, 9.16 mmol) and pyridine-4-carboxaldehyde (0.98 g, 9.16 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.

-

Characterization

The structure of the synthesized N-phenyl-1-pyridin-4-ylmethanimine oxide should be confirmed using standard spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenyl and pyridine rings. A characteristic singlet for the methine proton (CH=N) of the nitrone group is also expected.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and a distinct signal for the imine carbon of the nitrone functionality.[5]

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=N stretching of the nitrone (around 1550 cm⁻¹) and the N-O stretching (around 1075 cm⁻¹). Aromatic C-H stretching will also be observed.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.[5]

Potential Applications in Drug Development

While specific biological data for N-phenyl-1-pyridin-4-ylmethanimine oxide is not widely published, its structural components suggest significant therapeutic potential, primarily as an antioxidant, neuroprotective, and potentially as an anticancer agent.

Antioxidant and Neuroprotective Activity

Nitrones, such as the well-studied α-phenyl-N-tert-butylnitrone (PBN), are potent scavengers of free radicals.[6] Oxidative stress, caused by an imbalance of reactive oxygen species, is a key pathological mechanism in neurodegenerative diseases and ischemic events like stroke.[7]

-

Mechanism of Action: The nitrone functional group can "trap" highly reactive free radicals to form more stable nitroxide adducts, thereby terminating damaging radical chain reactions.[2] This antioxidant property is the foundation for its neuroprotective potential. Studies on various α-aryl-N-alkyl nitrones have demonstrated significant neuroprotection in cell-based assays of ischemia.[7]

Caption: The role of nitrones in mitigating oxidative stress-induced neuronal damage.

Anticancer Potential

The pyridine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous anticancer drugs.[3] Pyridine derivatives have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization.

-

Rationale for Investigation: The presence of the pyridine ring in N-phenyl-1-pyridin-4-ylmethanimine oxide makes it a candidate for anticancer drug discovery. Furthermore, some nitrones have demonstrated anti-cancer activity in experimental models.[6] The combination of these two pharmacophores could lead to novel mechanisms of action or synergistic effects. For instance, pyridine-based compounds have shown cytotoxic activity against various cancer cell lines, including renal and prostate cancer.[8]

Conclusion and Future Directions

N-phenyl-1-pyridin-4-ylmethanimine oxide is a molecule of considerable interest due to the convergence of the biologically active nitrone and pyridine moieties. Its synthesis is achievable through well-established chemical transformations, and its structure can be readily characterized by standard spectroscopic techniques.

For researchers and drug development professionals, this compound represents a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Systematic Biological Evaluation: Conducting in vitro assays to quantify its antioxidant capacity (e.g., DPPH, ORAC assays) and neuroprotective effects in models of oxidative stress and ischemia.

-

Anticancer Screening: Evaluating its cytotoxicity against a panel of cancer cell lines to identify potential anticancer activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with substitutions on the phenyl and pyridine rings to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

By systematically exploring these avenues, the full therapeutic potential of N-phenyl-1-pyridin-4-ylmethanimine oxide and its derivatives can be elucidated, potentially leading to the development of novel treatments for a range of challenging diseases.

References

- Barriga, S., et al. (2010). α-Aryl-N-alkyl nitrones, as potential agents for stroke treatment: synthesis, theoretical calculations, antioxidant, anti-inflammatory, neuroprotective, and brain-blood barrier permeability properties. Journal of Medicinal Chemistry.

-

PubChem. (n.d.). N-phenyl-1-pyridin-4-ylmethanimine oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Sadowski, M., et al. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. Scientiae Radices, 2(4), 319-324.

- García, G., et al. (2019).

- Hernández, P., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. European Journal of Pharmacology.

- Floyd, R. A. (2006). Nitrones as Therapeutics. Free Radical Biology and Medicine.

-

Sadowski, M., Mudyna, A., Knap, K., Demchuk, O. M., & Łapczuk, A. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenylpyridine-1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Kamga, F., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Scientific Research Publishing.

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

- Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.

-

Mohammed, J. H., & Salih, N. A. M. (n.d.). Structure of N-(4-(bromomethyl) phenyl)-1-(p-tolyl) methanimine oxide. ResearchGate. Retrieved from [Link]

- IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology.

- Allied Academies. (2016).

- ChemRxiv. (n.d.).

-

ResearchGate. (2021). anti-cancer docking investigations, anti-oxidant properties and microwave-assisted synthesis of 1-(4-((2-((7-hydroxy-1, 8- naphthyridin-2-yl) amino)-6-phenylpyrimidin-4-yl) - ResearchGate. Retrieved from [Link]

- MDPI. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules.

- MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.

- ACS Publications. (2015). Synthesis of α,β-Unsaturated N-Aryl Ketonitrones from Oximes and Diaryliodonium Salts: Observation of a Metal-Free N-Arylation Process. The Journal of Organic Chemistry.

-

ResearchGate. (2021). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Retrieved from [Link]

- ResearchGate. (2023).

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

Sources

- 1. N-phenyl-1-pyridin-4-ylmethanimine oxide | C12H10N2O | CID 768563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. sci-rad.com [sci-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. sci-rad.com [sci-rad.com]

- 8. Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base [scirp.org]

An In-depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide: ChEMBL Data and Research Applications

This guide provides a comprehensive technical overview of N-phenyl-1-pyridin-4-ylmethanimine oxide, a molecule of interest within the domain of medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its known chemical data, potential therapeutic relevance, and detailed protocols for future investigation. We will delve into the available data from the ChEMBL database, analyze its physicochemical properties, and propose a structured approach for its further study.

Introduction: The Significance of the Pyridine N-oxide Scaffold

N-phenyl-1-pyridin-4-ylmethanimine oxide belongs to the broader class of pyridine derivatives, which are considered "privileged scaffolds" in drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its utility as a bioisostere for phenyl rings, often improving metabolic stability and solubility.[1][2] The N-oxide functional group can further enhance the molecule's polarity and reactivity, making it a valuable intermediate in the synthesis of more complex substituted pyridines.[3] This unique combination of a phenyl, a pyridine N-oxide, and an imine oxide (nitrone) functional group suggests a potential for diverse biological activities.

Compound Identity and Physicochemical Properties

N-phenyl-1-pyridin-4-ylmethanimine oxide is registered in public databases, providing key identifiers and computed properties essential for any research endeavor. Its ChEMBL ID is CHEMBL1408295.[4] A summary of its core properties is presented below.

| Property | Value | Source |

| ChEMBL ID | CHEMBL1408295 | PubChem[4] |

| PubChem CID | 768563 | PubChem[4] |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem[4] |

| Molecular Weight | 198.22 g/mol | PubChem[4] |

| IUPAC Name | N-phenyl-1-pyridin-4-ylmethanimine oxide | PubChem[4] |

| SMILES | C1=CC=C(C=C1)//[O-] | PubChem[4] |

| InChIKey | LJAZWXXSTFVHRG-UVTDQMKNSA-N | PubChem[4] |

This data, sourced from PubChem, provides the foundational information for in silico modeling, synthesis planning, and experimental design.

Analysis of ChEMBL Bioactivity Data

A direct search of the ChEMBL database reveals that while N-phenyl-1-pyridin-4-ylmethanimine oxide (CHEMBL1408295) is a registered compound, as of early 2026, there is a lack of publicly available, curated bioactivity data associated with it. The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties, and the absence of data indicates that this specific compound has not yet been extensively screened in bioassays that have been deposited into the database.[5][6]

This presents not a limitation, but an opportunity. The chemical structure suggests several hypotheses for its potential biological targets. The pyridine moiety is present in inhibitors of kinases such as FLT3 and TGF-beta receptor type-1, which are implicated in cancers like acute myeloid leukemia.[7][8] Furthermore, related N-phenyl-pyridinone derivatives have been investigated as dual-function agents for Alzheimer's disease, targeting the H3 receptor and inhibiting β-amyloid aggregation.[9] The N-oxide group itself can undergo interesting photochemical rearrangements, potentially leading to novel chemical entities.[10]

Proposed Research Workflow and Experimental Protocols

Given the absence of existing bioactivity data, a logical, step-by-step approach is required to characterize the potential of N-phenyl-1-pyridin-4-ylmethanimine oxide.

Initial Cytotoxicity and Phenotypic Screening

The first step is to assess the compound's general effect on cell viability. This establishes a therapeutic window and can reveal broad, non-specific toxicity.

Workflow for Initial Compound Assessment

Caption: A logical workflow for the initial biological evaluation of a novel compound.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of N-phenyl-1-pyridin-4-ylmethanimine oxide in DMSO, then further dilute in cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the compound solutions to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC50 (concentration that causes 50% cytotoxicity).

Target-Based Screening: Kinase Inhibition Profile

Based on the prevalence of the pyridine scaffold in kinase inhibitors, a logical next step is to screen the compound against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)

This protocol describes a representative assay to measure the inhibition of a specific kinase, such as FMS-like tyrosine kinase 3 (FLT3).[7]

-

Reagents: Obtain recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Reaction Setup: In a 96-well plate, combine the kinase, the substrate, and varying concentrations of N-phenyl-1-pyridin-4-ylmethanimine oxide in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanistic Insights: Oxidative Stress Potential

The nitrone moiety is known to act as a spin trap, reacting with free radicals. This suggests the compound could play a role in modulating oxidative stress, a key factor in neurodegenerative diseases.[11]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Caption: Hypothetical role in modulating the Nrf2 antioxidant pathway.

Synthesis and Future Directions